methyl 4-aminonaphthalene-2-carboxylate
Description
Properties
CAS No. |
91569-21-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 4 Aminonaphthalene 2 Carboxylate
Regioselective Functionalization and Modification of Methyl 4-Aminonaphthalene-2-carboxylate
Introduction of Halogen Substituents (e.g., Bromination)
The naphthalene (B1677914) ring system of this compound is activated towards electrophilic substitution by the presence of the electron-donating amino group. This facilitates the introduction of halogen substituents, such as bromine, onto the aromatic core. The regioselectivity of this halogenation is directed by the existing substituents.
The amino group at the C-4 position strongly directs incoming electrophiles to the ortho and para positions. In the case of this compound, the C-3 position is ortho to the amino group and is a likely site for substitution.
A typical procedure for the bromination of an activated aromatic amine involves the use of a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions can be controlled to favor either mono- or poly-halogenation. For instance, the use of a stoichiometric amount of the brominating agent at a controlled temperature would favor the introduction of a single bromine atom. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to optimize for the desired halogenated product.
| Reactant | Reagent | Solvent | Potential Product |
| This compound | N-Bromosuccinimide (NBS) | Acetonitrile | Methyl 3-bromo-4-aminonaphthalene-2-carboxylate |
| This compound | Bromine (Br₂) | Acetic Acid | Methyl 3-bromo-4-aminonaphthalene-2-carboxylate |
This table presents plausible reaction conditions based on general knowledge of electrophilic aromatic substitution.
Derivatization at the Amino and Carboxylate Moieties
The presence of both an amino and a carboxylate group on the naphthalene scaffold allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with potentially novel properties.
Derivatization of the Amino Group:
The primary amino group at the C-4 position is nucleophilic and can readily undergo various transformations.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of functional groups and for protecting the amino group during subsequent reactions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides.
Alkylation: The amino group can be alkylated using alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Reductive Amination | Benzaldehyde, NaBH₃CN | Secondary Amine |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
This table outlines common derivatization reactions for the amino group.
Derivatization of the Carboxylate Moiety:
The methyl ester group can also be modified to introduce further diversity.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This allows for subsequent reactions at the carboxylic acid functionality.
Amidation: The ester can be converted directly to an amide by reaction with an amine. libretexts.org This reaction is often facilitated by heating or by the use of catalysts. mdpi.com The resulting amides can be primary, secondary, or tertiary, depending on the amine used.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagent | Functional Group Formed |
| Hydrolysis | NaOH, H₂O | Carboxylic Acid |
| Amidation | Ammonia or Primary/Secondary Amine | Amide |
| Transesterification | Ethanol, H₂SO₄ | Ethyl Ester |
| Reduction | LiAlH₄ | Primary Alcohol |
This table summarizes key derivatization reactions for the carboxylate group.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Aminonaphthalene 2 Carboxylate
Electrophilic and Nucleophilic Reactivity Profiles of the Amino and Ester Groups
The chemical behavior of methyl 4-aminonaphthalene-2-carboxylate is defined by the dual reactivity of its primary functional groups: the amino (-NH₂) moiety and the methyl ester (-COOCH₃) group.
The amino group at the C4 position significantly enhances the nucleophilicity of the naphthalene (B1677914) ring, particularly at the ortho and para positions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system, thereby increasing its electron density. This activation makes the ring susceptible to electrophilic aromatic substitution reactions. The amino group itself can also act as a nucleophile, readily reacting with a variety of electrophiles. For instance, it can react with aromatic amines and hydrazines to form corresponding amidines and amidrazones. researchgate.net
The combined electronic effects of these two opposing groups create a nuanced reactivity profile. The electron-donating amino group's influence typically outweighs the deactivating effect of the ester group, making the aromatic ring a target for electrophiles.
Reaction Mechanisms in the Formation of Advanced Derivatives
The unique structure of this compound allows for its use as a precursor in the synthesis of more complex molecular architectures. Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic pathways.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving naphthalene-based amines. researchgate.netresearchgate.net One such area of investigation is the formation of Tröger's bases and their isomers, spiro-Tröger's bases, from precursors like methyl 6-aminonaphthalene-2-carboxylate. researchgate.net
These studies explore the various possible reaction pathways, calculating the free energy barriers for each step. For the reaction of methyl-6-amino-naphthalene-2-carboxylate with formaldehyde (B43269) in an acidic medium, ten potential pathways leading to Tröger's base, spiro-Tröger's base, and acridine (B1665455) have been computationally explored. researchgate.net The mechanism involves several key steps, including the reaction with formaldehyde, the formation of carbocations, and subsequent intramolecular cyclizations. researchgate.net
Transition state analysis provides critical insights into the kinetics and feasibility of different reaction pathways. In the context of Tröger's base synthesis from naphthylamines, the geometry and energy of various transition states determine the product distribution. researchgate.net
For example, the formation of a key intermediate can proceed through different transition states, such as TS-D-E and TS-D-Q. researchgate.net In TS-D-E, the reaction of a carbocation with the carbon at the ortho position of the aminonaphthalene occurs via an electrophilic aromatic substitution (AES) mechanism. In contrast, TS-D-Q involves the nucleophilic attack of the amino group of a naphthalene molecule on the carbocation. researchgate.net The relative energies of these transition states, which can be nearly equal in some cases, dictate the preferred reaction pathway. researchgate.net The geometry of the transition states, such as the stressed four-membered ring in TS-B-T versus the less strained six-membered ring in TS-B-C, also plays a crucial role. researchgate.net
While specific studies on the photoelimination mechanism of this compound as a photocage are not detailed in the provided results, the general principles of naphthalene-based photoremovable protecting groups are relevant. These molecules are designed to release a biologically active compound or a signaling molecule upon irradiation with light.
The mechanism of photoelimination typically involves the absorption of a photon, leading to an excited state. This excited state can then undergo a series of transformations, often involving intramolecular proton transfer or rearrangement, ultimately leading to the cleavage of a covalent bond and the release of the "caged" molecule. The efficiency and wavelength sensitivity of this process are highly dependent on the substitution pattern of the naphthalene ring.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Aminonaphthalene 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of methyl 4-aminonaphthalene-2-carboxylate would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) are influenced by the positions of the amino and carboxylate substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The methyl protons of the ester group (-OCH₃) would be expected to be a sharp singlet further upfield, typically in the range of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbonyl carbon is typically found in the most downfield region of the spectrum, around 165-175 ppm. The ten carbons of the naphthalene ring would appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The carbon of the methyl ester would be observed in the upfield region, typically around 50-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | 110 - 150 |
| -NH₂ | Variable (broad singlet) | - |
| -OCH₃ | 3.5 - 4.0 (singlet) | 50 - 60 |
| C=O | - | 165 - 175 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that are used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine would appear as two sharp to medium bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would be visible in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring would appear in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C bonds of the naphthalene ring would be expected to show strong bands in the Raman spectrum. chemsynthesis.com While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The N-H stretching vibrations are generally weak in Raman spectroscopy.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, two bands |
| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 | Strong |
| C-O Stretch | 1200 - 1300 | Strong | |
| Aromatic Ring | C-H Stretch | > 3000 | Medium to weak |
| C=C Stretch | 1450 - 1600 | Medium to strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern would likely involve characteristic losses of functional groups. A common fragmentation pathway for esters is the loss of the alkoxy group, which for this molecule would be the loss of a methoxy (B1213986) radical (•OCH₃), resulting in a fragment ion at [M - 31]⁺. Another possible fragmentation is the loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at [M - 59]⁺. The aromatic amine can also influence fragmentation, potentially through the loss of HCN or related fragments. The stable naphthalene ring system would be expected to remain intact in many of the major fragment ions.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| [M - 31]⁺ | [M - •OCH₃]⁺ | Loss of methoxy radical |
| [M - 59]⁺ | [M - •COOCH₃]⁺ | Loss of methyl carboxylate radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to give rise to strong absorptions in the UV region. Naphthalene itself has characteristic absorptions, and the presence of both an amino group (an auxochrome) and a carboxylate group will shift the absorption maxima (λ_max).
The amino group, being an electron-donating group, typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths. The electronic transitions observed are typically π → π* transitions associated with the aromatic system. The exact position of the λ_max values would depend on the solvent used due to solvatochromic effects. Studies on other 4-amino naphthalene derivatives have shown absorption maxima in the UV range, and similar behavior would be expected for this compound. chemicalbook.com
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λ_max Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 400 | Naphthalene ring system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
The crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the amino and methyl carboxylate substituents. It would also show how the molecules pack in the crystal lattice, which is often governed by hydrogen bonds involving the amino group and the carbonyl oxygen of the ester. While no specific crystal structure for this compound is publicly available, data from related naphthalene derivatives show common packing motifs like dimer formation through hydrogen bonds. nih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry for predicting molecular geometries, energies, and other chemical parameters. However, a comprehensive search of scientific literature and chemical databases reveals a lack of specific DFT studies performed on methyl 4-aminonaphthalene-2-carboxylate. While research exists for related naphthalene (B1677914) derivatives, such as 4-amino-naphthalene-1-carboxylic acid and various hydroxylated naphthalenes, direct computational data for the target molecule is not publicly available. researchgate.netnih.govresearchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
Despite the importance of these parameters, specific calculated values for EHOMO, ELUMO, and the resulting energy gap for this compound have not been reported in the surveyed literature. For context, a computational study on the related but different compound, methyl-3-aminothiophene-2-carboxylate, determined a HOMO-LUMO gap of approximately 4.537 eV. acs.org Such values are dependent on the specific molecular structure and the computational methods used.
Table 5.1.1: Frontier Molecular Orbital Parameters for this compound
| Parameter | Value |
|---|---|
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| Energy Gap (ΔE) (eV) | Data not available |
Note: Specific computational data for this compound is not available in published literature.
Global reactivity descriptors, derived from DFT calculations, provide further insight into a molecule's reactivity.
Global Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. Hardness is calculated as η ≈ (ELUMO - EHOMO) / 2, while softness is the reciprocal of hardness (S = 1/η).
The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.
The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic or electrophilic attack within a molecule.
As with the FMO energies, specific calculated values for these reactivity indices for this compound are not available in the scientific literature. Studies on other naphthalene derivatives have utilized these parameters to predict reactive behavior, for instance in the context of corrosion inhibition, but this data cannot be directly extrapolated to the target molecule. nih.govmdpi.com
Table 5.1.2: Reactivity Indices for this compound
| Reactivity Index | Value |
|---|---|
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: Specific computational data for this compound is not available in published literature.
DFT calculations are also employed to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of synthesized compounds. A recent study detailed the calculated and experimental spectra for methyl 6-amino-2-naphthoate, an isomer of the target molecule, demonstrating the utility of this approach. researchgate.net However, predicted spectroscopic data specifically for this compound has not been published.
Molecular Dynamics Simulations and Adsorption Studies
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the adsorption of molecules onto surfaces, a key process in areas like corrosion inhibition. For example, MD simulations have been used to study how different naphthalene derivatives adsorb onto iron surfaces to prevent corrosion. nih.govmdpi.com These studies typically analyze the interaction energy and the orientation of the molecule on the metal surface.
A dedicated MD simulation study focusing on the adsorption of this compound on any metal surface has not been found in the literature.
Quantitative Structure-Activity Relationships (QSAR) in Non-clinical Contexts
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. In non-clinical contexts, this could involve modeling properties like toxicity to environmental organisms or other chemical properties. Several QSAR studies have been conducted on naphthalene derivatives for various endpoints, such as the inhibition of cytochrome P450 enzymes or predicting the toxicity of polychlorinated naphthalenes. These studies develop models based on a range of molecular descriptors.
However, no QSAR models specifically developed for or including this compound are present in the reviewed scientific literature.
Computational Prediction of Interactions (e.g., Molecular Docking with Enzymes, in silico biological screening)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule might bind to a protein target. The process involves placing the ligand (small molecule) into the binding site of a receptor (protein) and calculating a score that represents the strength of the interaction.
While molecular docking studies have been performed for a wide range of naphthalene derivatives against various biological targets like enzymes and DNA, a specific in silico screening or molecular docking study for this compound is not documented in the available literature.
Applications As Chemical Intermediates and Functional Materials
Role as an Intermediate in the Synthesis of Organic Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes, a dominant class of synthetic colorants. icrc.ac.irimrpress.com The amino group on compounds like methyl 4-aminonaphthalene-2-carboxylate can be readily diazotized and subsequently coupled with a variety of aromatic compounds to produce a wide spectrum of colors. icrc.ac.irunb.ca While specific examples detailing the use of this compound in commercial dye production are not extensively documented in publicly available literature, the general reactivity of aminonaphthalene derivatives in azo coupling reactions is well-established. icrc.ac.ir
The synthesis of azo dyes typically involves a two-step process:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.
The specific shade and properties of the resulting azo dye are determined by the chemical structures of both the diazo component (the aminonaphthalene derivative) and the coupling component. icrc.ac.ir For instance, novel bis-azo and mono-azo dyes based on 1,5-diaminonaphthalene and 1-aminonaphthalene have been synthesized and their dyeing properties on polyester (B1180765) fibers evaluated. icrc.ac.ir Similarly, fluorescent azo disperse dyes have been prepared from different diazotized aromatic amines coupled with 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol, demonstrating the versatility of naphthalene-based amines in creating functional dyes. researchgate.net
Precursor for Agrochemicals and Specialty Chemicals
The chemical scaffold of this compound is a valuable starting point for the synthesis of more complex molecules with potential applications in agrochemicals and other specialty chemical sectors. The amino and ester functionalities allow for a range of chemical modifications, leading to the creation of novel compounds with specific biological or material properties. For example, the synthesis of N-substituted amides or hydrazides of 4-aminonaphthalic acids can lead to the formation of dyestuffs suitable for various applications. While direct evidence for the use of this compound in agrochemical synthesis is limited in available literature, the general synthetic utility of aminonaphthalene derivatives suggests its potential as a precursor.
Development of Naphthalene-based Compounds in Corrosion Inhibition Studies
Naphthalene (B1677914) derivatives containing heteroatoms such as nitrogen and oxygen have been investigated as effective corrosion inhibitors for various metals and alloys. researchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition is often related to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
A computational study on the corrosion inhibition properties of several 4-aminonaphthalene derivatives on an iron surface revealed that compounds with strong electron-donating groups exhibit good inhibition efficiency. researchgate.net For instance, 4-Amino-naphthalene-1-ol showed strong corrosion inhibition properties. researchgate.net While this study did not specifically include this compound, the presence of the amino group suggests its potential to act as a corrosion inhibitor. The ester group could further influence its adsorption characteristics and, consequently, its inhibitory performance.
Table 1: Quantum Chemical Parameters for Selected 4-Aminonaphthalene Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-Amino-naphthalene-1-ol | -4.99 | -1.49 | 3.50 |
| Naphthalene-4-diamine | -4.89 | -1.33 | 3.56 |
| 4-Amino-naphthalene-1-carboxylic acid | -5.19 | -1.74 | 3.45 |
| 4-Amino-2H-naphthalene-1-one | -5.25 | -2.00 | 3.25 |
| 4-Amino-2H-naphthalene-1-thione | -5.09 | -2.12 | 2.97 |
Data sourced from a computational study on Fe (111) surface. researchgate.net
The data in Table 1 illustrates how different functional groups on the naphthalene ring affect the electronic properties relevant to corrosion inhibition. A higher HOMO energy is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. researchgate.net
Utilization as Photolabile Protecting Groups (Photocages) in Organic Synthesis
Photolabile protecting groups, or photocages, are chemical moieties that can be removed from a molecule upon exposure to light of a specific wavelength. This technique offers a high degree of spatial and temporal control over the release of a protected functional group, making it a valuable tool in organic synthesis and chemical biology. Aminonaphthalene derivatives have emerged as promising candidates for the development of new photocages. bohrium.comnih.govacs.org
The design of aminonaphthalene-based photocages revolves around the photochemical properties of the naphthalene ring system. The absorption of light by the aminonaphthalene chromophore leads to an excited state that can trigger a chemical reaction, resulting in the cleavage of the bond between the photocage and the protected molecule. The substitution pattern on the naphthalene ring plays a crucial role in determining the photochemical properties, such as the wavelength of maximum absorption and the efficiency of the cleavage reaction. researchgate.netresearchgate.net For instance, research on 3-substituted 2-aminonaphthalene photocages has shown that they can be used to protect carboxylic acids and alcohols. bohrium.comnih.govacs.org
The efficiency of the "decaging" process is a critical parameter for a photocage and is quantified by the quantum yield (Φ), which is the number of molecules of the protected substrate released per photon absorbed. Studies on 3-hydroxymethyl-2-aminonaphthalene derivatives have shown that the photoelimination of carboxylic acids occurs with a quantum yield of up to 0.11 upon excitation with near-visible light. bohrium.comnih.govacs.org The decaging mechanism is proposed to proceed through a homolytic cleavage in the singlet excited state, forming a radical pair, followed by electron transfer to yield an aminonaphthalene carbocation and the released carboxylate. bohrium.comnih.gov The fluorescence quantum yields of these photocages are inversely proportional to the efficiency of the photoelimination process. bohrium.comnih.govacs.org
Table 2: Photophysical and Photochemical Properties of a Model Aminonaphthalene Photocage
| Property | Value |
| Excitation Wavelength | Near-visible light |
| Quantum Yield (ΦR) for Carboxylic Acid Release | 0.11 |
| Fluorescence Quantum Yield (Φf) | 0.002 - 0.40 |
Data from studies on 3-hydroxymethyl-2-aminonaphthalene derivatives. bohrium.comnih.govacs.org
Integration into Polymeric Materials and Advanced Frameworks
The bifunctional nature of this compound and its analogs makes them attractive monomers for the synthesis of novel polymers and as ligands for the construction of metal-organic frameworks (MOFs). The amino group can participate in polymerization reactions to form polyamides or polyimides, while the carboxylate group can coordinate with metal ions to form extended network structures.
The incorporation of aminonaphthalene units into polymers can impart desirable properties such as thermal stability, conductivity, and fluorescence. For example, poly(1,5-diaminonaphthalene) nanospherical particles have been synthesized and shown to possess semiconductivity and fluorescence emission, with potential applications as chemosensors. nih.gov Similarly, thin films of poly(1-aminonaphthalene) have been prepared by chemical oxidative polymerization. acs.orgresearchgate.net
In the realm of MOFs, amino-functionalized naphthalene dicarboxylates have been used as ligands to construct frameworks with interesting structural and photophysical properties. rsc.org For instance, alkaline earth-based MOFs constructed with 4-aminonaphthalene-2,6-dicarboxylate ligands exhibit ligand-based fluorescence. rsc.org The amino group can also serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage and separation or sensing. nih.govresearchgate.net The use of naphthalene dicarboxylate linkers has led to the formation of MOFs with diverse topologies and potential for applications in fluorescent sensing. frontiersin.orgnih.gov
Exploration of Derivatives and Analogs with Investigated Non Clinical Biological Activities
Synthesis and Characterization of Structural Analogs (e.g., Ferrocenyl Derivatives)
The synthesis of novel derivatives often involves the modification of the core naphthalene (B1677914) structure to introduce various functional groups or moieties, such as the organometallic compound ferrocene, to enhance biological activity.
One common synthetic route involves the condensation method. For instance, ferrocenyl amides have been prepared through a low-temperature condensation reaction between 4-ferrocenylbenzoyl chloride and various ether-based amines and diamines. mdpi.com Similarly, organic analogues can be synthesized using benzoyl chloride and different amines. mdpi.com Another approach involves the reaction of ferrocenecarboxaldehyde with substituted hydrazides to form ferrocenyl substituted hydrazones. diva-portal.org The synthesis of 4-ferrocenyl benzoic acid, a precursor for some of these reactions, can be achieved by dissolving 4-amino benzoic acid in a mixture of water and concentrated hydrochloric acid at low temperatures, followed by the addition of a sodium nitrite (B80452) solution to form a diazonium salt. mdpi.com
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Spectroscopic Methods: Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups, such as the amide linkages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. mdpi.comresearchgate.net
Elemental Analysis: This technique determines the elemental composition of the synthesized compounds. mdpi.comresearchgate.net
X-ray Diffraction: Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms within the crystal, confirming the structural motif. mdpi.comdiva-portal.orgresearchgate.net For example, the crystal structure of some organic amide analogues has been solved, revealing triclinic or orthorhombic space groups and demonstrating intermolecular hydrogen bonding networks that stabilize the molecular packing. mdpi.com
In vitro Investigations of Antimicrobial Properties (e.g., antibacterial, antifungal)
Derivatives of the naphthalene scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
A variety of naphthalene derivatives have been synthesized and evaluated for their antimicrobial effects. These include naphthofuran derivatives coupled with quinoline (B57606) and azetidine (B1206935) nuclei, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, and 5,6-dimethoxynaphthalene-2-carboxylic acid. rasayanjournal.co.inresearchgate.net Naphthalene-chalcone hybrids have also been investigated for their antibacterial and antifungal properties. acs.orgijpsjournal.com Studies have shown that certain amide-coupled naphthalene scaffolds exhibit impressive antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. ijpsjournal.com Some 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives have also shown significant antimicrobial activity. ijpsjournal.com
The antifungal activity of naphthalene derivatives has been tested against various Candida species and Aspergillus niger. researchgate.netijpsjournal.com Naphthalene-azole derivatives and amino-isocyanonaphthalene compounds have shown promising results against Candida species. ijpsjournal.com
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus, S. pyogenes | MIC values ranging from 12.5 to 100 µg/mL. | ijpsjournal.com |
| Naphthalene-chalcone derivatives | A549 cell line, various bacteria and fungi | Compound 2j showed antibacterial and antifungal activity. | acs.org |
| Naphthofuran derivatives | Bacteria and fungi | Exhibited significant antimicrobial activities. | rasayanjournal.co.inresearchgate.net |
| 5,6-dimethoxynaphthalene-2-carboxylic acid derivatives | Pathogenic bacteria | Demonstrated in vitro antibacterial activity. | rasayanjournal.co.inresearchgate.netijpsjournal.com |
| Naphthalene-azole derivatives | Candida species | Showed promising antifungal activity. | ijpsjournal.com |
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its antimicrobial activity, guiding the design of more potent agents.
For naphthalene-chalcone derivatives, SAR studies have indicated that substitution at the second position of the naphthalene ring tends to increase activity. acs.org The presence of the naphthalene ring itself is thought to contribute positively to activity through the formation of aromatic hydrogen bonds in the active sites of target enzymes. acs.org The incorporation of a 2-methoxyethyl substituent has also been shown to enhance activity. acs.org
In the case of 3,5-dinaphthyl substituted 2-pyrazoline derivatives, antimicrobial activity was enhanced by the presence of a dimethylamino (-N(CH₃)₂) group on the naphthalene ring. ijpsjournal.com For carbohydrate analogs, SAR studies revealed that a hexose (B10828440) combined with acyl chains of decanoyl (C-10) and benzenesulfonyl (C₆H₅SO₂) had synergistic effects on the tested bacteria and fungi. nih.gov
For bis-quaternary ammonium (B1175870) compounds (bis-QACs) with a naphthalene core, lipophilicity, which is influenced by the linker conformation, plays a key role in antibacterial activity. The ability of these molecules to penetrate the lipid bacterial membrane is a critical factor in their efficacy. mdpi.com
In vitro Antioxidant Activity Assessments
Several derivatives of the naphthalene scaffold have been investigated for their antioxidant properties, which is the ability to neutralize harmful free radicals.
The antioxidant potential of these compounds is typically evaluated using various in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Activity: This is a common method to assess the ability of a compound to act as a free radical scavenger. mdpi.com Naphthalene-based chalcone (B49325) derivatives have been screened using this assay, with some compounds showing potent antioxidant activity with IC₅₀ values comparable to that of ascorbic acid. bath.ac.uk
Hydrogen Peroxide (H₂O₂) Scavenging Activity: This assay measures the compound's ability to neutralize hydrogen peroxide. mdpi.com
Studies on naphthalimide derivatives containing amide and urea (B33335) groups have shown that the introduction of functional groups like nitro and amino can significantly enhance the antioxidant capacity. dergipark.org.tr The scavenging activities of these compounds were found to be dose-dependent. dergipark.org.tr Similarly, ferrocenyl substituted hydrazones have demonstrated significant free radical scavenging activity, with some compounds showing over 90% activity when compared to ascorbic acid. diva-portal.org
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Naphthalene-based chalcone derivatives | DPPH radical assay | Compounds 5 and 10 showed potent antioxidant activity with IC50 values of 178 and 177 µM, respectively. | bath.ac.uk |
| Ferrocenyl amides | Total Antioxidant Capacity | Compounds FB1 and FB3 exhibited the highest activity. | mdpi.com |
| Naphthalimide derivatives (with amino group) | DPPH and H₂O₂ scavenging | Compound 3 scavenged H₂O₂ radicals as effectively as Vitamin C. | dergipark.org.tr |
| Ferrocenyl substituted hydrazones | DPPH radical scavenging | Compounds III and IV showed >90% activity compared to ascorbic acid. | diva-portal.org |
In vitro Anticancer/Antiproliferative Studies on Cell Lines (without human clinical data)
A significant area of research for naphthalene derivatives is their potential as anticancer agents. Numerous studies have evaluated the antiproliferative activity of these compounds against various cancer cell lines.
Aminobenzylnaphthols, synthesized via the Betti reaction, have been tested against human colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines, showing time-dependent antiproliferative activity. researchgate.net Naphthalene-chalcone derivatives have also been investigated, with one compound (2j) exhibiting activity against the A549 lung cancer cell line with an IC₅₀ value of 7.835 ± 0.598 μM. acs.orgijpsjournal.com This compound was also found to induce apoptosis. acs.orgijpsjournal.com
Sulphonamide derivatives bearing a naphthalene moiety have shown potent antiproliferative activity against MCF-7 (breast cancer) and A549 cell lines. tandfonline.com Compound 5c, with a naphthalen-1-yl moiety, was particularly effective, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM against MCF-7 and A549 cells, respectively. tandfonline.com Naphthalenediimide-linked bisbenzimidazole derivatives have been shown to stabilize G-quadruplex DNA, inhibit telomerase activity, and induce apoptosis in cancer cells, suggesting their potential as anticancer agents. nih.gov
| Compound/Derivative Class | Cell Line(s) | IC₅₀ Value | Reference |
|---|---|---|---|
| Naphthalene-chalcone derivative (2j) | A549 (Lung) | 7.835 ± 0.598 µM | acs.orgijpsjournal.com |
| Sulphonamide derivative (5c) | MCF-7 (Breast) | 0.51 ± 0.03 µM | tandfonline.com |
| Sulphonamide derivative (5c) | A549 (Lung) | 0.33 ± 0.01 µM | tandfonline.com |
| Aminobenzylnaphthols | Caco-2 (Colorectal), SH-SY5Y (Neuroblastoma) | Activity observed at 25-200 µM | researchgate.net |
| Naphthalenediimide-linked bisbenzimidazole (BBZ-ARO) | Cancer cell lines | 4.56 µM (Telomerase inhibition) | nih.gov |
Enzyme Inhibition Studies (e.g., COX-2, DNA gyrase B, PRMT5:MEP50) utilizing related naphthalene scaffolds
Naphthalene-based compounds have been identified as inhibitors of various enzymes that are implicated in a range of diseases, including inflammation, bacterial infections, and cancer.
Cyclooxygenase (COX) Inhibition: Some naphthalene derivatives have been investigated as non-steroidal anti-inflammatory agents that target COX-1 and COX-2 enzymes. researchgate.net The well-known NSAID, naproxen, is a naphthalene derivative that exhibits mixed inhibitory action on COX enzymes. researchgate.net Research has focused on developing selective COX-2 inhibitors to reduce the side effects associated with non-selective NSAIDs. japsonline.comamanote.commdpi.comnih.gov
DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme and a validated target for antibiotics. Naphthalene scaffolds have been investigated for their ability to inhibit this enzyme. researchgate.net Molecular docking studies suggest that these scaffolds can bind effectively to the active region of bacterial RecA, a key protein in DNA repair, indicating their potential as RecA inhibitors. researchgate.net Other studies have shown that compounds like digallic acid and certain gallate derivatives are potent, ATP-competitive inhibitors of DNA gyrase. nih.gov
PRMT5:MEP50 Inhibition: The protein arginine methyltransferase 5 (PRMT5):methylosome protein 50 (MEP50) complex is a therapeutic target in multiple cancers. nih.govnih.gov A novel small molecule, compound 17, has been developed as a protein-protein interaction (PPI) inhibitor of PRMT5:MEP50. nih.gov This compound was shown to selectively inhibit the biological function of the complex in prostate cancer cells, leading to growth suppression and cell death. nih.gov
Understanding the interactions between a ligand (the inhibitor) and its target protein at the molecular level is crucial for rational drug design. Molecular docking and simulation studies are powerful tools for this purpose.
For naphthalene-based inhibitors of the SARS-CoV papain-like protease (PLpro), molecular docking simulations have been used to study the binding affinity and interactions with the enzyme's active site. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the protein. nih.gov For example, the anthraquinone (B42736) derivative hypericin (B1674126) was found to form a π-π interaction with a specific tyrosine residue (Y268) of PLpro. researchgate.net
In the case of PRMT5:MEP50 inhibitors, molecular docking indicated that compound 17 targets the protein-protein interaction by displacing a specific tryptophan residue (W54) of MEP50 from a hydrophobic pocket on the PRMT5 TIM barrel. nih.gov For newly designed steroid sulphatase (STS) inhibitors based on a naphthalene sulphamate scaffold, molecular modeling showed that the inhibitor-enzyme complexes were stabilized by a variety of interactions, including π-alkyl, alkyl, π-sulfur, conventional hydrogen bonds, and carbon-hydrogen bonds. researchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The traditional synthesis of aminonaphthalene derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on the development of more efficient and sustainable synthetic routes to methyl 4-aminonaphthalene-2-carboxylate and its analogs.
Green chemistry principles are increasingly guiding synthetic organic chemistry. One promising approach is the use of hydrothermal synthesis , which employs high-temperature water as a reaction medium, often eliminating the need for hazardous organic solvents. For instance, the hydrothermal condensation of monoamines with naphthalene (B1677914) bisanhydrides has been shown to produce high-purity, symmetrically substituted naphthalene bisimides quantitatively, without the need for catalysts or an excess of amines. This methodology could be adapted for the synthesis of aminonaphthalene esters.
Another avenue for sustainable synthesis is the exploration of mechanochemistry , which involves solvent-free reactions conducted through grinding or milling. nih.gov This technique has been successfully applied to the regioselective amination of 1,4-naphthoquinone, demonstrating high yields, shorter reaction times, and the avoidance of heating and metal catalysts. nih.gov Adapting mechanochemical methods for the synthesis of aminonaphthalene carboxylates could significantly reduce the environmental impact of their production.
Furthermore, the development of novel catalytic systems is paramount. Recent advancements include the one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions, which offers a more direct and efficient route compared to traditional nitration and reduction methods. mdpi.com The application of such direct C-H amination techniques to naphthalene carboxylic acid derivatives could streamline the synthesis of compounds like this compound.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Hydrothermal Synthesis | Environmentally benign (uses water as solvent), high purity of products, often catalyst-free. | Could be adapted for the direct esterification and amination of naphthalene precursors in a one-pot process. |
| Mechanochemistry | Solvent-free, reduced reaction times, high yields, avoids heating and metal catalysts. | Potential for the solid-state synthesis from a naphthalene carboxylic acid and an amine source, followed by esterification. |
| Direct C-H Amination | High atom economy, fewer synthetic steps, milder reaction conditions. | Could enable the direct introduction of the amino group onto a pre-functionalized methyl naphthalene-2-carboxylate scaffold. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields and purity. | The Bucherer reaction, used for synthesizing aminonaphthalenes, has been shown to be highly efficient under microwave irradiation. |
Advanced Computational Design of Next-Generation Naphthalene-based Compounds
The rational design of novel compounds with tailored properties is greatly enhanced by computational chemistry. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activities and physicochemical properties of new chemical entities, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening.
QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For naphthalene derivatives, QSAR models have been developed to predict their potential as antimalarial agents by correlating descriptors like dipole moment, atomic net charge, and HOMO/LUMO energies with their inhibitory concentrations. nih.gov Such models could be developed for this compound and its analogs to predict their potential for various non-clinical applications.
Molecular docking simulations can predict the preferred orientation of a molecule when bound to a specific target, such as a protein or a nucleic acid. This is particularly relevant for understanding the potential biological interactions of naphthalene derivatives. For example, docking studies have been used to investigate the binding of naphthalene-chalcone hybrids to the VEGFR-2 enzyme, revealing key interactions such as pi-pi stacking and hydrogen bonding. nih.gov Similar studies could be employed to explore the potential interactions of this compound with various biological macromolecules.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. DFT has been used to study the HOMO and LUMO orbitals of naphthalene derivatives, which is crucial for understanding their electronic properties and potential applications in organic electronics. nih.gov These computational tools can be collectively used to design next-generation naphthalene-based compounds with optimized properties for specific applications.
| Computational Method | Application in Naphthalene Derivative Design |
| QSAR | Predict biological activity and identify key structural features for desired properties. |
| Molecular Docking | Predict binding modes and affinities to biological targets (proteins, DNA). nih.gov |
| DFT Calculations | Determine electronic structure, reactivity, and spectroscopic properties. nih.gov |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |
Expansion of Applications in Catalysis and Materials Science
The unique electronic and structural properties of the naphthalene ring make its derivatives promising candidates for applications in catalysis and materials science. Future research is expected to expand the utility of compounds like this compound in these fields.
In catalysis , naphthalene-based polymers have been investigated as supports for catalytically active metal nanoparticles. nih.gov For instance, polymers derived from naphthalene have been used to support palladium catalysts for Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. nih.gov The amino and carboxylate groups on this compound could serve as anchor points for the immobilization of metal catalysts, leading to the development of novel heterogeneous catalysts with enhanced stability and recyclability.
In materials science , naphthalene derivatives are utilized in the synthesis of advanced polymers with specific functionalities. Naphthalene-based polyamides and polyesters have been prepared and their crystallinity and thermal properties studied. nih.gov The bifunctional nature of this compound, possessing both an amine and a carboxylate group, makes it an ideal monomer for the synthesis of novel polyamides, polyesters, and other polymers with potentially interesting optical, thermal, and mechanical properties. The incorporation of the naphthalene moiety can enhance the thermal stability and introduce fluorescence properties into the polymer backbone. Furthermore, naphthalene-based porous organic polymers have shown great promise for applications such as gas storage and separation.
| Application Area | Role of Naphthalene Derivatives |
| Heterogeneous Catalysis | As ligands for metal catalysts or as polymeric supports for catalytic nanoparticles. nih.gov |
| Polymer Chemistry | As monomers for the synthesis of high-performance polymers like polyamides and polyesters. nih.gov |
| Organic Electronics | As building blocks for organic semiconductors and fluorescent materials. |
| Porous Materials | For the creation of porous organic frameworks for gas storage and separation. |
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems (non-clinical)
A fundamental understanding of how naphthalene derivatives interact with biological macromolecules at a molecular level is crucial for the development of new functional molecules for non-clinical applications. Future research will likely focus on elucidating the non-covalent interactions that govern the binding of these compounds to biological targets.
The planar aromatic surface of the naphthalene ring is well-suited for π-π stacking interactions with the aromatic residues of amino acids in proteins (e.g., phenylalanine, tyrosine, tryptophan) and the nucleobases in DNA. nih.gov These interactions are a key driving force in the binding of many intercalating agents to DNA. Studies on bis-naphthalimide derivatives have shown that they can bind to DNA, with a preference for AT-rich regions, and that the length of the linker between the naphthalimide units significantly influences the binding affinity.
Hydrogen bonding is another critical interaction, and the amino and carboxylate groups of this compound provide both hydrogen bond donor and acceptor sites. These groups can form specific hydrogen bonds with the backbone or side chains of amino acids in proteins, contributing to the stability and specificity of the interaction. nih.gov
Electrostatic interactions also play a significant role, particularly the interaction of the positively charged amino group (under physiological pH) with negatively charged residues on a protein surface or the phosphate (B84403) backbone of DNA. nih.gov The carboxylate group, on the other hand, can interact favorably with positively charged amino acid residues.
Advanced analytical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC), coupled with molecular modeling, will be instrumental in providing a detailed picture of these interactions. A deeper mechanistic understanding will facilitate the rational design of naphthalene-based molecules with high affinity and selectivity for specific biological targets, paving the way for their use as molecular probes or in other non-clinical biotechnological applications.
| Type of Interaction | Description | Potential Role in this compound Interactions |
| π-π Stacking | Interaction between aromatic rings. | The naphthalene ring can stack with aromatic amino acid residues or DNA bases. nih.gov |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The amino and ester groups can act as hydrogen bond donors and acceptors. nih.gov |
| Electrostatic Interactions | Attraction or repulsion of charged species. | The amino group can be protonated and interact with negatively charged groups. nih.gov |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | The naphthalene core is hydrophobic and can interact with hydrophobic pockets in proteins. |
Q & A
What are the recommended synthetic routes and characterization techniques for methyl 4-aminonaphthalene-2-carboxylate?
Basic Research Focus
this compound can be synthesized via multi-step reactions starting from naphthalene derivatives. Key steps include carboxylation at position 2, methylation of the carboxylic acid group, and selective amination at position 4. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity . For reactive intermediates like the amino group, reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to avoid side reactions .
How can researchers optimize reaction conditions to enhance yield and purity?
Advanced Research Focus
Reaction optimization requires factorial design experiments to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, esterification of the carboxylic acid group (position 2) may benefit from Lewis acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) under anhydrous conditions. Amination at position 4 can be optimized using Pd-catalyzed cross-coupling or nucleophilic substitution, with reaction progress tracked via HPLC . Statistical tools like Akaike’s information criterion (AIC) may aid in identifying significant variables .
What methodologies are used to assess the biological activity of this compound?
Basic Research Focus
Biological screening involves in vitro assays such as enzyme inhibition studies (e.g., kinase or protease assays) and cell viability tests (e.g., MTT assay). Structural analogs of naphthalene derivatives have shown activity in binding studies using fluorescence quenching or surface plasmon resonance (SPR) to measure affinity constants (Kd) . For preliminary toxicity screening, Ames tests or zebrafish embryo models are recommended .
How can structural modifications enhance the compound’s bioactivity or selectivity?
Advanced Research Focus
Targeted modifications at the amino (position 4) or carboxylate (position 2) groups can alter electronic and steric properties. For example:
- Introducing electron-withdrawing substituents (e.g., -NO₂) at position 1 may enhance electrophilic reactivity.
- Replacing the methyl ester with a bulkier alkyl group could improve membrane permeability.
Computational tools like molecular docking or density functional theory (DFT) predict binding modes and stability, guiding synthetic priorities .
What are the ADME (absorption, distribution, metabolism, excretion) properties of this compound?
Basic Research Focus
ADME profiling involves in vitro assays:
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
- Metabolism : Liver microsomal stability tests to identify metabolic hotspots (e.g., oxidative deamination).
- Excretion : Radiolabeled tracer studies in rodent models.
Naphthalene derivatives often exhibit hepatic metabolism via cytochrome P450 enzymes, requiring metabolite identification using LC-MS/MS .
How should researchers address contradictory data in toxicity or activity studies?
Advanced Research Focus
Contradictions in toxicity data (e.g., acute vs. chronic exposure effects) necessitate meta-analysis of dose-response curves and species-specific metabolic pathways. For activity discrepancies, orthogonal assays (e.g., SPR vs. isothermal titration calorimetry) validate binding mechanisms. Statistical reconciliation using Bayesian models or sensitivity analysis can resolve variability .
What safety protocols are recommended for handling this compound?
Basic Research Focus
Given structural similarities to naphthalene (a suspected carcinogen), handle under fume hoods with nitrile gloves and lab coats. Toxicity data from analogous compounds suggest monitoring for hepatotoxicity (elevated ALT/AST levels) in animal studies . Waste disposal must follow EPA guidelines for aromatic amines.
How can experimental design principles improve mechanistic studies of this compound?
Advanced Research Focus
Quasi-experimental designs with control groups (e.g., unmodified naphthalene analogs) isolate the amino-carboxylate moiety’s effects. Pretest-posttest frameworks track kinetic parameters in enzyme inhibition. For interaction studies, isobolographic analysis or Chou-Talalay synergy models quantify combined effects with other bioactive agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
